5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are compounds containing a dihydropyridine moiety, which is a partially saturated pyridine ring that has the two double bonds at the 1,4-positions.
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” would consist of a dihydropyridine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom . The ring would have a bromine atom attached at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position .
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research on compounds structurally related to 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid focuses on synthetic methodologies and the exploration of their chemical properties. For instance, studies have outlined methods for preparing derivatives of dihydropyridines and pyridines, which are core structures related to the mentioned compound, indicating their significance in chemical synthesis. These methods offer pathways to a variety of chemical entities with potential biological activities (Elliott, O'hanlon, & Rogers, 1987); (Talma, Jouin, Vries, Troostwijk, Buning, Waninge, Visscher, & Kellogg, 1985).
Potential Applications in Coordination Chemistry
Compounds related to 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid have been utilized in the synthesis of complex molecules and ligands for metal salts. These efforts highlight the role of such compounds in creating heteroditopic ligands, which are crucial for binding metal ions, thereby facilitating studies in coordination chemistry and potential applications in catalysis and materials science (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
Chemical Reactions and Modifications
Research also includes the investigation of chemical reactions involving derivatives of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid for the development of new chemical entities. For example, the halomethylation of salicylaldehydes, a process relevant to modifications of dihydropyridine derivatives, has been explored to produce precursors for more complex molecules. These studies underscore the versatility and reactivity of such compounds in organic synthesis, providing a foundation for further chemical and pharmaceutical research (Qiang Wang et al., 2006).
Future Directions
properties
IUPAC Name |
5-bromo-1-methyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-9-2-4(7(11)12)6(10)5(8)3-9/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJHIJNSWILNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
CAS RN |
2166763-89-7 |
Source
|
Record name | 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.